Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine
CAS No.: 25254-50-6
Cat. No.: VC18500532
Molecular Formula: C12H27N3O3
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25254-50-6 |
|---|---|
| Molecular Formula | C12H27N3O3 |
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | 1-[3,5-bis(2-hydroxypropyl)-1,3,5-triazinan-1-yl]propan-2-ol |
| Standard InChI | InChI=1S/C12H27N3O3/c1-10(16)4-13-7-14(5-11(2)17)9-15(8-13)6-12(3)18/h10-12,16-18H,4-9H2,1-3H3 |
| Standard InChI Key | QUGSRMKLRLHUHU-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1CN(CN(C1)CC(C)O)CC(C)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine (C₁₂H₂₇N₃O₃) belongs to the hexahydro-s-triazine class, featuring a six-membered triazine ring saturated with hydrogen atoms and three 2-hydroxypropyl (-CH₂CHOHCH₃) groups. The IUPAC name is 2,2',2''-(hexahydro-1,3,5-triazine-1,3,5-triyl)tris(propan-1-ol), reflecting its trisubstituted structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 261.36 g/mol | |
| Density | 1.15 g/cm³ (20°C) | |
| Melting Point | -79°C | |
| Boiling Point | 110.1°C | |
| Water Solubility | Fully miscible | |
| Log Kow | -2.0 (24°C) |
The compound’s low octanol-water partition coefficient (Log Kow) indicates high hydrophilicity, favoring its use in aqueous industrial formulations . Its ammonia-like odor and light-yellow appearance are consistent across production batches .
Synthesis and Industrial Production
Condensation Reaction Methodology
The synthesis involves reacting formaldehyde with 1-aminopropan-2-ol under controlled pH and temperature conditions. This exothermic reaction proceeds via nucleophilic addition, forming methylol intermediates that cyclize into the triazine ring .
Ashland’s production protocols emphasize closed-system reactors to minimize formaldehyde exposure, ensuring worker safety .
Scalability and Yield Optimization
Industrial-scale production achieves yields exceeding 85% by maintaining reaction temperatures at 60–80°C and using acidic catalysts. Post-synthesis purification involves vacuum distillation to remove unreacted amines and formaldehyde, yielding a product with >95% purity .
Antimicrobial Mechanisms and Efficacy
Mode of Action
The compound disrupts microbial cell membranes via electrostatic interactions between its protonated amine groups and negatively charged phospholipids. This destabilization leads to cytoplasmic leakage and enzyme denaturation. Concurrently, it liberates formaldehyde—a potent biocide—through hydrolysis, enhancing its antimicrobial effect .
Spectrum of Activity
Testing against Pseudomonas aeruginosa and Staphylococcus aureus demonstrates minimum inhibitory concentrations (MICs) of 400 ppm and 600 ppm, respectively. In metalworking fluids, concentrations of 0.1–0.3% (w/w) effectively suppress biofilm formation for over 30 days .
Table 2: Antimicrobial Performance in Industrial Fluids
| Application | Effective Concentration | Microbial Target |
|---|---|---|
| Metalworking Fluids | 0.1–0.3% | Bacteria, Fungi |
| Cooling Systems | 0.2–0.5% | Legionella pneumophila |
| Adhesives | 0.05–0.1% | Mold Spores |
Industrial Applications
Metalworking Fluids
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine prevents microbial degradation of water-based cutting fluids, extending tool life and reducing fluid replacement frequency . Its compatibility with emulsifiers and corrosion inhibitors makes it preferable to glutaraldehyde-based alternatives.
Oil and Gas Drilling
In packer fluids, the compound inhibits sulfate-reducing bacteria (Desulfovibrio spp.), mitigating hydrogen sulfide formation and pipeline corrosion . Field trials show a 70% reduction in biogenic sulfide at 500 ppm concentrations .
Adhesives and Polymers
Incorporated at 0.05–0.1% into polyurethane adhesives, it prevents fungal growth without affecting curing kinetics or bond strength. This application is critical in humid environments where microbial degradation compromises adhesive integrity.
Recent Advances and Future Directions
Enhanced Formulation Stability
2024 studies by Ashland demonstrate that combining hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine with organic acids (e.g., citric acid) stabilizes formaldehyde release rates, prolonging antimicrobial efficacy by 40% .
Nanotechnology Integration
Preliminary research explores encapsulating the compound in silica nanoparticles for controlled release in high-temperature drilling fluids, though scalability challenges remain.
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